molecular formula C16H19NO5 B1679509 Rohitukine CAS No. 71294-60-5

Rohitukine

Cat. No. B1679509
CAS RN: 71294-60-5
M. Wt: 305.32 g/mol
InChI Key: MOCVYVBNJQIVOV-RNCFNFMXSA-N
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Description

Rohitukine is an anti-cancer agent. It acts through gastrin antagonism and H(+) K (+)-ATPase inhibition to modulate apoptosis pathways. Rohitukine ia an antidyslipidemic, antiadipogenic, gastroprotective, antifertility, and antileishmanial compound.

Scientific Research Applications

  • Anti-Cancer Properties : Rohitukine has been identified as a precursor for flavopiridol, an anti-cancer compound currently in Phase III clinical trials. It shows potent inhibition of several cyclin-dependent kinases (CDKs), crucial for cancer treatment. Studies have reported high yields of rohitukine in plants like Dysoxylum binectariferum, demonstrating effectiveness against ovarian and breast cancer lines (Mohanakumara et al., 2010). Furthermore, rohitukine has been evaluated for in vitro cytotoxicity against a panel of cancer cell lines, showing promising activity, especially in leukemia cell lines (Kumar et al., 2016).

  • Mass Spectrometry Imaging : The spatial and temporal distribution of rohitukine in seed development has been studied using desorption electrospray ionization mass spectrometry imaging. This approach has helped understand the dynamic pattern of chromane alkaloid accumulation in D. binectariferum (Kumara et al., 2015).

  • Anti-Inflammatory and Immunomodulatory Properties : Rohitukine also possesses anti-inflammatory and immuno-modulatory properties, making it an interesting subject for further pharmacological studies. Its production by endophytic fungi isolated from Dysoxylum binectariferum and Amoora rohituka has been reported, emphasizing its potential in biotechnological applications (Kumara et al., 2014).

  • Anti-Arthritic and Anti-Ulcer Activities : Rohitukine has been explored for its potential in treating arthritic conditions and peptic ulcers. Its interaction with specific receptors and inhibition of certain enzymes involved in these diseases has been the focus of several studies (Singh et al., 2007; Singh et al., 2011).

  • Pharmacokinetic Studies : Investigations into the pharmacokinetics, tissue distribution, and plasma protein binding of rohitukine provide valuable insights into its potential as a therapeutic agent. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion of rohitukine in biological systems (Chhonker et al., 2014).

  • Potential in MAPK Pathway Modulation : The modulation of the MAPK pathway by rohitukine in cancer cells indicates its role in cellular processes like growth, migration, and apoptosis. This makes rohitukine a potential candidate for developing new anticancer drugs (Safia et al., 2015).

properties

IUPAC Name

5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-8-5-10(18)15-12(20)6-11(19)14(16(15)22-8)9-3-4-17(2)7-13(9)21/h5-6,9,13,19-21H,3-4,7H2,1-2H3/t9-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCVYVBNJQIVOV-TVQRCGJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)C3CCN(CC3O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)[C@H]3CCN(C[C@H]3O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540347
Record name 5,7-Dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rohitukine

CAS RN

71294-60-5
Record name 5,7-Dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,270
Citations
V Mahajan, N Sharma, S Kumar, V Bhardwaj… - Pharmaceutical …, 2015 - Taylor & Francis
… Context: Rohitukine is an important precursor for the synthesis of potential anticancer drugs … (Meliaceae) is the widely used source for isolation of rohitukine. However, removal of trunk …
Number of citations: 25 www.tandfonline.com
PM Kumara, KN Soujanya, G Ravikanth, R Vasudeva… - Phytomedicine, 2014 - Elsevier
… to produce rohitukine in culture. In this study, we report the production of rohitukine and its … The fungal rohitukine which was analyzed by HPLC, LC–MS and LC–MS/MS was identical …
Number of citations: 75 www.sciencedirect.com
V Kumar, SK Guru, SK Jain, P Joshi, SG Gandhi… - Bioorganic & medicinal …, 2016 - Elsevier
… to rohitukine, and other two were unknown compounds. Our objective was to selectively isolate rohitukine … was analyzed by HPLC for the rohitukine content. The highest enrichment of …
Number of citations: 39 www.sciencedirect.com
P Mohana Kumara, S Zuehlke, V Priti… - Antonie Van …, 2012 - Springer
… rohitukine when cultured in shake flasks containing potato dextrose broth. The yield of rohitukine … biosynthetic pathway of rohitukine as well as in identifying the elicitors of rohitukine. …
Number of citations: 135 link.springer.com
Safia, M Kamil, P Jadiya, S Sheikh, E Haque, A Nazir… - PLoS …, 2015 - journals.plos.org
… In this study, Rohitukine, a natural occurring chromone … We endeavored to specifically study Rohitukine in S. cerevisiae … to evaluate the effect of Rohitukine on cell viability and also …
Number of citations: 43 journals.plos.org
SK Jain, S Meena, AK Qazi, A Hussain, SK Bhola… - Tetrahedron …, 2013 - Elsevier
The chromone alkaloid dysoline (1), a new regioisomer of rohitukine (2) along with rohitukine and rohitukine-N-oxide (3) were isolated from the stem barks of Dysoxylum binectariferum. …
Number of citations: 21 www.sciencedirect.com
S Ahmed, M Asgher, A Kumar, SG Gandhi - Antioxidants, 2022 - mdpi.com
… Rohitukine-induced changes in levels of metabolites (amino acids, sugars, organic acids, … of rohitukine in parent plants as well as (ii) the comparison of responses to rohitukine treatment …
Number of citations: 3 www.mdpi.com
SK Mishra, S Tiwari, S Shrivastava, R Sonkar… - Journal of natural …, 2018 - Springer
… in the identification of known alkaloid rohitukine as major active constituent. Rohitukine (50 mg/kg) … stem bark and its major constituent rohitukine both have antidyslipidemic as well as …
Number of citations: 14 link.springer.com
YS Chhonker, H Chandasana, D Kumar, SK Mishra… - Fitoterapia, 2014 - Elsevier
… rohitukine, with a fast run time of 4.5 min. The analytical method measured concentrations of rohitukine with accuracy (% bias) of <± 10% and precision (% RSD) of <± 12%. Rohitukine …
Number of citations: 11 www.sciencedirect.com
PM Kumara, A Srimany, G Ravikanth, RU Shaanker… - Phytochemistry, 2015 - Elsevier
… of rohitukine (3–7% by dry weight). In this study, we examine the spatial and temporal distribution of rohitukine and … Rohitukine (m/z 306.2) accumulation increased from early seed …
Number of citations: 48 www.sciencedirect.com

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